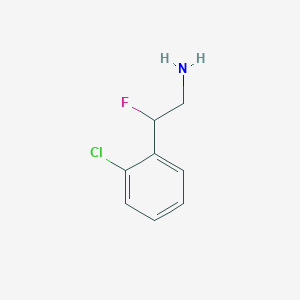

2-(2-Chlorophenyl)-2-fluoroethan-1-amine

Description

2-(2-Chlorophenyl)-2-fluoroethan-1-amine (CAS: 756846-59-0) is a halogenated primary amine with the molecular formula C₈H₉ClFN (free base) and a molecular weight of 210.08 g/mol in its hydrochloride salt form . The compound features a chloro substituent at the ortho position of the phenyl ring and a fluorine atom at the β-position of the ethanamine chain. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules, such as kinase inhibitors or neurotransmitter analogs.

The hydrochloride salt form (C₈H₉ClFN•HCl) is commonly used to enhance stability and solubility in synthetic workflows .

Properties

CAS No. |

338740-36-6 |

|---|---|

Molecular Formula |

C8H9ClFN |

Molecular Weight |

173.61 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C8H9ClFN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2 |

InChI Key |

JSZCKOYLINKHCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(CN)F)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-Chlorophenyl)-2-fluoroethan-1-amine and its analogs:

Key Observations:

Fluorine at the β-position (as in the target compound) may enhance hydrogen-bonding interactions with biological targets compared to geminal difluoro or trifluoro groups, which increase electronegativity and lipophilicity .

Tertiary amines (e.g., 2-(2-Fluorophenyl)propan-2-amine) exhibit lower basicity than primary amines, which can influence pharmacokinetic properties like CNS penetration .

Target Compound:

- Synthesis of the hydrochloride salt involves standard amine protection/deprotection strategies, as evidenced by similar compounds (e.g., acid-catalyzed deprotection in ).

Analogs:

2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine :

- Likely synthesized via nucleophilic substitution of 2-chloro-1,1-difluoroethylene derivatives (analogous to methods in ).

- Applications: Intermediate for agrochemicals or antimicrobial agents due to enhanced stability from geminal difluorination .

(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine :

- Synthesized via enantioselective catalytic reduction or chiral resolution .

- Applications: Probable use in enantioselective drug design (e.g., protease inhibitors).

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.